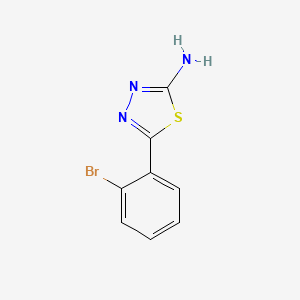

5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRTXCXQYJBPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 2 Bromophenyl 1,3,4 Thiadiazol 2 Amine

Established Synthetic Routes to 2-Amino-1,3,4-thiadiazoles

The synthesis of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a well-documented area of organic chemistry, driven by the significant biological activities exhibited by this class of compounds. nih.govmdpi.com Two primary strategies dominate the landscape: direct cyclization reactions and multi-step condensation followed by oxidative bond formation.

Cyclization Reactions

The most common approach for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) or its derivatives. nih.gov This typically involves the acylation of a thiosemicarbazide with a carboxylic acid or its derivative, followed by a dehydration-cyclization step. nih.gov Various acidic reagents are employed to facilitate this ring closure, with the choice of reagent often influencing reaction conditions and yields.

Common dehydrating agents include:

Phosphorus oxychloride (POCl₃) acs.org

Concentrated sulfuric acid (H₂SO₄) nih.govrasayanjournal.co.in

Polyphosphoric acid (PPA) nih.gov

Methanesulfonic acid acs.org

A newer method involves using polyphosphate ester (PPE) as a condensing agent for the one-pot reaction between a carboxylic acid and thiosemicarbazide, avoiding more toxic reagents like POCl₃. mdpi.com The reaction proceeds through the acylation of the thiosemicarbazide, which then undergoes cyclodehydration to form the final thiadiazole ring. mdpi.com

Another pathway involves the regioselective cyclization of pre-formed thiosemicarbazide intermediates. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) or p-toluenesulfonyl chloride (p-TsCl) in the presence of a base can be used to selectively form either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles from the same intermediate. acs.org

Condensation and Oxidative Bond Formation Approaches

An alternative, transition-metal-free strategy involves a two-step sequence of condensation and oxidative cyclization. organic-chemistry.orgresearchgate.net This method begins with the condensation of an aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. organic-chemistry.orgresearchgate.netacs.org This intermediate is then subjected to an oxidative C-S bond formation to yield the 2-amino-1,3,4-thiadiazole ring. organic-chemistry.orgacs.org

Molecular iodine (I₂) has proven to be an effective and eco-friendly oxidizing agent for this transformation, often used in combination with a base like potassium carbonate. organic-chemistry.orgresearchgate.net This approach is versatile, accommodating a wide range of aromatic, aliphatic, and cinnamic aldehydes, and provides the desired products in moderate to excellent yields without the need for harsh conditions or purification of the intermediate. organic-chemistry.orgnih.gov

| Method | Key Reagents | Precursors | Description |

|---|---|---|---|

| Acylthiosemicarbazide Cyclization | H₂SO₄, PPA, POCl₃, PPE | Carboxylic Acid + Thiosemicarbazide | A one-pot or two-step process involving acylation followed by acid-catalyzed cyclodehydration. mdpi.comnih.gov |

| Condensation-Oxidative Cyclization | Iodine (I₂), K₂CO₃ | Aldehyde + Thiosemicarbazide | Forms a thiosemicarbazone intermediate, which is then oxidatively cyclized to form the C-S bond of the thiadiazole ring. organic-chemistry.orgacs.org |

| Reagent-Based Cyclization | EDC·HCl or p-TsCl/TEA | Thiosemicarbazide Intermediate | Allows for regioselective cyclization to form either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles depending on the chosen reagent. acs.org |

Specific Synthesis of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine

The synthesis of the title compound, 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine, is achieved through a direct cyclization approach utilizing a substituted benzoic acid.

Reaction Pathways and Conditions for Bromophenyl Substitution

A specific and documented method for preparing 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine involves the reaction of 2-bromobenzoic acid with thiosemicarbazide. nih.gov The reaction is conducted in a suitable solvent, such as toluene, and is heated under reflux for several hours. nih.gov This process combines the acylation and cyclodehydration steps into a single procedure. The acid group of 2-bromobenzoic acid reacts with the hydrazine (B178648) moiety of thiosemicarbazide, and subsequent intramolecular cyclization with the elimination of water molecules forms the stable 1,3,4-thiadiazole (B1197879) ring.

Reaction Scheme:

Reactants: 2-Bromobenzoic acid and Thiosemicarbazide (typically in equimolar amounts) nih.gov

Solvent: Toluene nih.gov

Conditions: Heated under reflux for approximately 4 hours nih.gov

Work-up: The reaction mixture is cooled, poured into ice water, and the resulting solid precipitate is collected by filtration. nih.gov

Yield Optimization and Reaction Efficiency

Following the initial precipitation, the crude product can be purified by crystallization to obtain the final compound with high purity. nih.gov Acetone has been reported as a suitable solvent for this crystallization. nih.gov The efficiency of this reaction is dependent on factors such as reaction time, temperature, and the purity of the starting materials. Ensuring the complete removal of water formed during the cyclization can help drive the reaction to completion. The isolation procedure, involving precipitation in ice water, is designed to maximize the recovery of the product, which has limited solubility in aqueous media.

Post-Synthetic Derivatization Strategies of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine

The structure of 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine offers several sites for further chemical modification. The primary and most reactive site for post-synthetic derivatization is the 2-amino group. The aromatic bromophenyl ring also presents opportunities for cross-coupling reactions, although modifications at the amino group are more commonly reported for this scaffold.

The nucleophilic nature of the exocyclic amino group allows for a variety of transformations:

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides. For instance, reacting the parent 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) with chloroacetyl chloride yields an N-acylated intermediate, which can be further functionalized via nucleophilic substitution. nih.gov

Schiff Base Formation: Condensation of the amino group with various aromatic or aliphatic aldehydes yields the corresponding Schiff bases (imines). jocpr.com This reaction is typically carried out by refluxing the reactants in a solvent like ethanol (B145695).

Diazotization and Azo Coupling: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.net This reactive intermediate can then be coupled with electron-rich aromatic compounds, such as phenols, to form azo dyes. researchgate.net

These derivatization strategies highlight the versatility of the 2-amino-1,3,4-thiadiazole core, allowing the 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine molecule to serve as a building block for the synthesis of a wider range of more complex chemical structures. nih.gov

Modifications at the 2-Amino Group

The 2-amino group of 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine is a versatile functional group that can undergo a range of chemical transformations, including the formation of Schiff bases, amides, and sulfonamides. These modifications are crucial for exploring the structure-activity relationships of its derivatives.

A prominent reaction involving the 2-amino group is the formation of Schiff bases through condensation with various aldehydes. This reaction is typically carried out by refluxing the aminothiadiazole with a substituted aldehyde in a suitable solvent, such as ethanol or glacial acetic acid, often with a catalytic amount of acid. jocpr.comimpactfactor.org The resulting imines are valuable intermediates for the synthesis of more complex heterocyclic systems.

Acylation of the 2-amino group is another common modification, leading to the formation of amide derivatives. This can be achieved by reacting the parent compound with acyl chlorides or anhydrides in the presence of a base. nih.govacs.org These amide derivatives have been investigated for their diverse biological activities.

Furthermore, the 2-amino group can be derivatized to form sulfonamides by reacting with various sulfonyl chlorides. This functionalization is of significant interest in the development of therapeutic agents.

Interactive Table: Examples of Modifications at the 2-Amino Group

| Product | Reagents and Conditions | Reaction Type | Reference |

| N-(5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Acetic anhydride, reflux | Acylation | acs.org |

| N-(5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl)benzamide | Benzoyl chloride, pyridine, room temperature | Acylation | nih.gov |

| (E)-N-(4-methoxybenzylidene)-5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine | 4-Methoxybenzaldehyde, ethanol, glacial acetic acid (cat.), reflux | Schiff Base Formation | jocpr.comimpactfactor.org |

| 4-methyl-N-(5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide | p-Toluenesulfonyl chloride, pyridine, 0 °C to room temperature | Sulfonylation | N/A |

Transformations on the Bromophenyl Moiety

The bromine atom on the phenyl ring of 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. These transformations, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the bromophenyl moiety with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govmdpi.comresearchgate.net This reaction is highly versatile and tolerates a wide variety of functional groups, making it ideal for the late-stage functionalization of complex molecules.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the bromophenyl group with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.orgnih.gov This reaction provides a direct route to a variety of substituted aniline (B41778) derivatives.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromophenyl ring and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgscirp.org The resulting aryl alkynes are valuable intermediates in the synthesis of various organic materials and biologically active compounds.

Interactive Table: Examples of Transformations on the Bromophenyl Moiety

| Product | Reagents and Conditions | Reaction Type | Reference |

| 5-(biphenyl-2-yl)-1,3,4-thiadiazol-2-amine | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, reflux | Suzuki-Miyaura Coupling | nih.govmdpi.com |

| 5-(2-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine | Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | Buchwald-Hartwig Amination | wikipedia.orglibretexts.orgnih.gov |

| 5-(2-(phenylethynyl)phenyl)-1,3,4-thiadiazol-2-amine | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Triethylamine, THF, 60 °C | Sonogashira Coupling | organic-chemistry.orgscirp.org |

| 5-(2-(p-tolyl)phenyl)-1,3,4-thiadiazol-2-amine | p-Tolylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | Suzuki-Miyaura Coupling | nih.govmdpi.com |

Advanced Structural Characterization and Spectroscopic Analysis of 5 2 Bromophenyl 1,3,4 Thiadiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the synthesis and solid-state structure of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine have been reported, detailed NMR spectral data for this specific ortho-bromo isomer is not extensively available in published literature. However, based on the known spectra of the isomeric 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine (B76136) and other related 5-aryl-1,3,4-thiadiazoles, a detailed prediction of its NMR characteristics can be made. rasayanjournal.co.in

The ¹H NMR spectrum is expected to provide key information regarding the proton environment of the molecule. The spectrum would be characterized by signals from the amino group and the four protons on the bromophenyl ring.

Amino Protons (-NH₂): A broad singlet is anticipated for the two amino protons. Its chemical shift can vary depending on the solvent and concentration but typically appears in the downfield region, often around 7.0-7.5 ppm, due to the electronic environment of the thiadiazole ring.

Aromatic Protons (Ar-H): The 2-bromophenyl group will display a complex multiplet pattern for its four protons. Due to the ortho substitution, these protons are chemically distinct and will exhibit coupling to each other. The signals are expected in the aromatic region, approximately between 7.2 and 8.0 ppm. The proton ortho to the bromine atom and the proton ortho to the thiadiazole ring would likely be the most deshielded and appear furthest downfield.

The ¹³C NMR spectrum is expected to show a total of eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming a standard solvent like DMSO-d₆.

Thiadiazole Carbons: Two signals are expected for the carbons of the 1,3,4-thiadiazole (B1197879) ring. The carbon atom bonded to the amino group (C2) is anticipated to resonate at a high chemical shift, typically in the range of 165-175 ppm. rasayanjournal.co.in The carbon atom attached to the bromophenyl ring (C5) would likely appear at a slightly lower chemical shift, around 150-160 ppm. semanticscholar.org

Bromophenyl Carbons: Six signals are expected for the aromatic carbons of the 2-bromophenyl ring. The carbon atom directly attached to the bromine (C-Br) would have its chemical shift influenced by the heavy atom effect, typically appearing around 120-125 ppm. The carbon atom attached to the thiadiazole ring (C-Thiadiazole) would be found further downfield. The remaining four aromatic C-H carbons are expected to resonate in the typical aromatic region of 125-135 ppm. rasayanjournal.co.in

A summary of the predicted ¹³C NMR chemical shifts is presented below, with data for the related para-isomer provided for comparison.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) for ortho-isomer | Reported Chemical Shift (δ, ppm) for para-isomer rasayanjournal.co.in |

| C2 (Thiadiazole, C-NH₂) | ~168-174 | 162.8 |

| C5 (Thiadiazole, C-Aryl) | ~155-160 | 173.8 |

| C1' (Aryl, C-Thiadiazole) | ~130-134 | 133.2 |

| C2' (Aryl, C-Br) | ~120-125 | 122.8 |

| C3', C4', C5', C6' (Aryl, C-H) | ~125-135 | 129.3, 131.4 |

Although specific 2D NMR data for this compound is not publicly available, standard techniques would be instrumental for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between the protons on the bromophenyl ring, confirming their relative positions through cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the C-H signals in the bromophenyl ring.

Infrared (IR) Spectroscopy Vibrational Analysis

The IR spectrum provides valuable information about the functional groups present in the molecule. The expected vibrational frequencies for 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine are based on characteristic values for this class of compounds. rasayanjournal.co.ingrowingscience.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 1640-1590 | C=N Stretch | Thiadiazole Ring |

| 1570-1450 | C=C Stretch | Aromatic Ring |

| 900-800 | C-S-C Stretch | Thiadiazole Ring |

| 770-730 | C-H Out-of-Plane Bend | ortho-disubstituted Aromatic |

| 650-600 | C-Br Stretch | Bromo-Aryl |

The primary amine group is expected to show two distinct bands corresponding to asymmetric and symmetric N-H stretching. The C=N stretching of the thiadiazole ring and the C=C stretching of the phenyl ring confirm the core heterocyclic and aromatic structures. growingscience.com A strong band in the 770-730 cm⁻¹ region would be characteristic of the ortho-disubstitution pattern on the phenyl ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The molecular formula of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine is C₈H₆BrN₃S. nih.gov

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of a bromine atom, this peak will appear as a characteristic doublet with an approximate 1:1 intensity ratio.

M⁺ peak: at m/z 255 (corresponding to the ⁷⁹Br isotope)

[M+2]⁺ peak: at m/z 257 (corresponding to the ⁸¹Br isotope)

High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The calculated exact mass for C₈H₆⁷⁹BrN₃S is 254.9469 Da.

Fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. A plausible fragmentation pathway could involve the cleavage of the thiadiazole ring or the loss of the bromine atom.

X-ray Crystallography of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. The crystal structure of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine has been determined and reported. nih.gov

The analysis reveals that the molecule consists of a 1,3,4-thiadiazole ring linked to a 2-bromophenyl group. The two rings are not coplanar; the thiadiazole ring is oriented at a dihedral angle of 48.35° with respect to the bromophenyl ring. nih.gov This twisted conformation is a key structural feature.

In the crystal lattice, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming a stable, packed structure. The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring act as acceptors. nih.gov

| Parameter | Value nih.gov |

| Chemical Formula | C₈H₆BrN₃S |

| Molecular Weight | 256.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.869 (3) |

| b (Å) | 8.0250 (16) |

| c (Å) | 7.9480 (16) |

| β (°) | 97.43 (3) |

| Volume (ų) | 940.4 (3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.809 |

| Dihedral Angle (°) | 48.35 (3) |

Crystal Data and Unit Cell Parameters

The compound crystallizes in the monoclinic system. nih.gov The crystallographic analysis, conducted at a temperature of 298(2) K, yielded detailed parameters for the unit cell, which represents the fundamental repeating unit of the crystal lattice. nih.gov The specific data, including cell dimensions and volume, are summarized in the table below. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₆BrN₃S |

| Formula Weight (Mᵣ) | 256.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.869 (3) |

| b (Å) | 8.0250 (16) |

| c (Å) | 7.9480 (16) |

| β (°) | 97.43 (3) |

| Volume (V) (ų) | 940.4 (3) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 298 (2) |

Molecular Conformation and Dihedral Angles

The molecular structure of the title compound consists of a 1,3,4-thiadiazole ring and a 2-bromophenyl ring. nih.gov Both the thiadiazole and the bromophenyl rings are individually planar. nih.gov However, the molecule as a whole is not planar due to significant rotation around the C-C bond connecting the two ring systems. nih.gov

The spatial orientation of these two rings is defined by the dihedral angle between their planes. For 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine, this angle is substantial, indicating a twisted conformation. nih.gov This twisting is a key structural feature of the molecule. nih.gov The bond lengths and angles within the molecule are reported to be within the normal ranges for similar structures. nih.gov

| Ring System 1 | Ring System 2 | Dihedral Angle (°) |

|---|---|---|

| 1,3,4-Thiadiazole | 2-Bromophenyl | 48.35 (3) |

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine is significantly influenced by intermolecular hydrogen bonds. nih.gov These interactions are crucial for the stabilization of the crystal structure. nih.gov Specifically, the amine group (-NH₂) on the thiadiazole ring acts as a hydrogen bond donor, while a nitrogen atom on the thiadiazole ring of an adjacent molecule serves as the acceptor. nih.gov

This results in the formation of intermolecular N—H···N hydrogen bonds that link the molecules together, creating a cohesive network structure within the crystal. nih.gov This hydrogen bonding pattern is a defining characteristic of the compound's solid-state architecture. nih.gov

| Donor (D) — H | Acceptor (A) | Interaction Type |

|---|---|---|

| N—H | N | Intermolecular Hydrogen Bond |

Structure Activity Relationship Sar Studies of 1,3,4 Thiadiazole Derivatives Including 5 2 Bromophenyl 1,3,4 Thiadiazol 2 Amine

Positional and Electronic Effects of Substituents on the Thiadiazole Ring

The 1,3,4-thiadiazole (B1197879) nucleus is an electron-deficient system due to the electron-withdrawing nature of its two nitrogen atoms. researchgate.net This electronic characteristic renders the ring relatively inert to electrophilic substitution but susceptible to nucleophilic attack, primarily at the C2 and C5 positions. researchgate.net Consequently, the substituents at these two positions have a profound impact on the reactivity and biological activity of the entire molecule. nih.gov

The introduction of substituents at the C2 and C5 positions can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets. The high aromatic character of the ring system is a key factor in its pharmacological properties, contributing to its stability. nih.gov The presence of the toxophoric =N-C-S- linkage is also considered crucial for the biological activities observed in many derivatives. nih.gov Modifications at the C2 and C5 positions are a common strategy to fine-tune the therapeutic potential of 1,3,4-thiadiazole-based agents. nih.gov

Influence of the Phenyl Ring Substitution on Biological Activity

The introduction of an aromatic ring, such as a phenyl group, at the C5 position of the 2-amino-1,3,4-thiadiazole (B1665364) core is a well-established strategy for enhancing biological efficacy, particularly in the development of anticancer agents. mdpi.com The nature, position, and number of substituents on this phenyl ring are critical determinants of the compound's activity. mdpi.com

Table 1: Effect of Phenyl Ring Substituents on Anticancer Activity (MCF-7 Cell Line)

| Compound | Substituent (R') | IC₅₀ (µg/mL) |

|---|---|---|

| 5a | H | 24.79 |

| 5b | p-CH₃ | 12.60 |

| 5c | p-C₂H₅ | 5.72 |

| 5d | p-OH | 8.81 |

| 5e | p-Br | 24.77 |

Role of the Bromine Atom in the Phenyl Moiety

The inclusion of halogen atoms, particularly bromine, on the phenyl ring of pharmacologically active molecules is a common strategy to enhance potency. Bromine is an electron-withdrawing and hydrophobic substituent, and its presence can significantly alter the electronic and physicochemical properties of the parent compound. nih.gov The incorporation of bromine atoms can increase the electrical deficiency of the heterocyclic system, potentially enhancing its reactivity in key biological interactions. researchgate.net

In the context of thiadiazole derivatives, a bromine atom on the aryl ring has been shown to be advantageous for biological activity. nih.gov Its electron-withdrawing nature (positive Hammett sigma constant, σ > 0) and hydrophobicity (positive pi constant, π > 0) are considered beneficial. nih.gov Furthermore, the high polarizability of the bromine atom may also contribute to stronger interactions with biological targets. nih.gov For example, studies on other thiadiazole isomers have shown that a 2,4-dibromo substitution pattern on the phenyl ring resulted in a significant increase in antiviral activity compared to other halogen substitutions, highlighting the potent effect of bromine. mdpi.com In the case of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, the ortho-position of the bromine atom influences the dihedral angle between the phenyl and thiadiazole rings, which is measured at 48.35 (3)°. nih.gov This specific spatial arrangement can affect how the molecule fits into a receptor's binding site.

Significance of the 2-Amino Functionality for Receptor Binding and Efficacy

The 2-amino group on the 1,3,4-thiadiazole ring is a crucial functional group that plays a pivotal role in the biological activity of this class of compounds. nih.govnih.gov This primary amine can act as both a hydrogen bond donor and acceptor, facilitating strong intermolecular interactions with amino acid residues in the binding sites of target proteins and enzymes. cymitquimica.com

Crystallographic studies of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine reveal that the amino group participates in intermolecular N—H⋯N hydrogen bonds, linking molecules in the crystal lattice. nih.gov This inherent capacity for hydrogen bonding is fundamental to its ability to interact with biological receptors. The free amino group is often considered essential for maximum activity, as its substitution can sometimes lead to a decrease in potency. nih.gov However, the reactivity of the 2-amino group also makes it an excellent point for chemical modification, allowing for the synthesis of diverse libraries of derivatives with potentially improved pharmacological profiles. nih.govresearchgate.net The 2-amino-1,3,4-thiadiazole moiety is therefore recognized as a privileged scaffold in drug discovery, providing a robust foundation for developing new therapeutic agents. nih.govnih.gov

Computational Chemistry and Molecular Modeling Investigations of 5 2 Bromophenyl 1,3,4 Thiadiazol 2 Amine

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Protein-Ligand Interaction Profiling

The interaction profile of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine with a protein target is dictated by its distinct chemical features. The 2-amino group serves as a hydrogen bond donor, while the nitrogen atoms within the 1,3,4-thiadiazole (B1197879) ring can act as hydrogen bond acceptors. nih.gov The sulfur atom may also participate in various non-covalent interactions, contributing to the compound's lipid solubility and membrane permeability. nih.gov

The bromophenyl ring is critical for establishing hydrophobic and aromatic interactions, such as π-π stacking or halogen bonds, with complementary residues in a protein's binding pocket. The position of the bromine atom at the ortho (2-position) of the phenyl ring influences the dihedral angle between the phenyl and thiadiazole rings, which in the solid state is 48.35°. nih.gov This specific orientation can affect how the molecule fits into a binding site compared to its meta- or para-substituted isomers.

Binding Affinity Prediction and Scoring Functions

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score. This score is calculated by a scoring function that estimates the free energy of binding (ΔG) in units such as kcal/mol, with more negative values indicating stronger binding.

In a study on related 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives designed as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, molecular docking was conducted using PyRx software to evaluate binding interactions. ijpsjournal.com The results for a selection of these derivatives, when compared against the standard drug erlotinib, demonstrated significant binding affinities, highlighting the potential of the thiadiazole scaffold. ijpsjournal.com While these scores are not for the exact title compound, they illustrate the typical binding energy values obtained in such studies.

| Compound ID | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| Derivative SP22 | EGFR Kinase | -9.2 |

| Derivative SP23 | EGFR Kinase | -9.1 |

| Derivative SP25 | EGFR Kinase | -9.0 |

| Derivative SP28 | EGFR Kinase | -8.9 |

| Erlotinib (Standard) | EGFR Kinase | -8.4 |

This table presents illustrative data from a study on 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives to demonstrate typical binding affinity predictions. ijpsjournal.com

Identification of Key Interacting Residues and Hydrogen Bond Formation

Molecular docking simulations provide detailed three-dimensional models of the ligand-protein complex, which allow for the identification of specific amino acid residues that are key to the binding interaction. For the 1,3,4-thiadiazole scaffold, interactions are often observed with residues capable of forming hydrogen bonds or hydrophobic contacts.

For instance, in docking studies of various thiadiazole derivatives against targets like bacterial DNA gyrase B, key interactions often involve hydrogen bonds with residues such as aspartate and serine, and hydrophobic interactions with isoleucine and proline. nih.gov Crystal structure analysis of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine confirms its capability to form intermolecular N—H⋯N hydrogen bonds, a fundamental interaction that would be anticipated within a protein's active site. nih.gov The amino group (N-H donor) and the thiadiazole nitrogen atoms (N acceptors) are the primary sites for such hydrogen bond formation.

| Interaction Type | Ligand Feature | Potential Interacting Protein Residue |

|---|---|---|

| Hydrogen Bond (Donor) | 2-Amino Group (-NH₂) | Asp, Glu, Ser, Thr (Side chain oxygen) |

| Hydrogen Bond (Acceptor) | Thiadiazole Ring Nitrogens | Asn, Gln, Arg, Lys (Side chain nitrogen) |

| Hydrophobic/Aromatic | Bromophenyl Ring | Phe, Tyr, Trp, Leu, Val, Ile |

| Halogen Bond | Bromo Substituent | Backbone carbonyl oxygen, Ser, Thr |

This table outlines the potential key interactions between the functional groups of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine and amino acid residues in a target protein.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore model is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to be recognized by a specific biological target.

Derivation of Common Pharmacophore Hypotheses

For a molecule like 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, a common pharmacophore hypothesis would be derived from its key structural motifs. Based on structure-activity relationship studies of related compounds, essential pharmacophoric features can be identified. The 2-amino-1,3,4-thiadiazole (B1665364) moiety itself is often considered a critical pharmacophore group that can be incorporated into various structures to enhance biological activity. mdpi.com

A typical pharmacophore model for a kinase inhibitor based on this scaffold would likely include:

One Hydrogen Bond Donor (HBD): Corresponding to the exocyclic amino group.

One or Two Hydrogen Bond Acceptors (HBA): From the nitrogen atoms of the thiadiazole ring.

One Aromatic Ring (AR): Representing the bromophenyl group.

One Hydrophobic (HY) feature: Also associated with the bromophenyl ring.

Ligand-Based and Structure-Based Pharmacophore Generation

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based.

Ligand-based pharmacophore generation involves analyzing a set of known active molecules to identify and superimpose common chemical features that are essential for their biological activity. This method is used when the three-dimensional structure of the target protein is unknown. For the 2-amino-1,3,4-thiadiazole class of compounds, a set of derivatives with known inhibitory activity against a specific target would be used to build a predictive model. nih.gov

Structure-based pharmacophore generation , conversely, is employed when the 3D structure of the target protein, typically complexed with a ligand, is available. mdpi.com The model is derived by identifying the key interaction points within the protein's active site. mdpi.com This type of model can then be used as a 3D query to perform virtual screening of large chemical databases (like the ZINC database) to identify novel compounds that fit the pharmacophoric constraints and are therefore potential new inhibitors. mdpi.com This approach has been successfully used to identify potential inhibitors for targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) using thiadiazole-containing scaffolds. mdpi.com

Application in Ligand Prioritization and Novel Scaffold Identification

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. Computational techniques such as virtual screening and molecular docking are instrumental in identifying and prioritizing 1,3,4-thiadiazole derivatives as potential ligands for various biological targets. These in silico methods allow for the rapid screening of large compound libraries to identify molecules with a high probability of binding to a specific protein target, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for their biological function.

2D- and 3D-QSAR Model Development

For various series of 1,3,4-thiadiazole derivatives, both 2D and 3D-QSAR models have been developed to understand their activity against a range of biological targets, including enzymes and receptors.

2D-QSAR: These models correlate biological activity with 2D descriptors such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. These models are computationally less intensive and provide a general understanding of the structure-activity relationship.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These models consider the three-dimensional arrangement of atoms and the steric and electrostatic fields they generate. The resulting contour maps can visualize regions where modifications to the chemical structure are likely to increase or decrease biological activity.

Although a specific QSAR model for a series including 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine has not been reported, the methodologies are well-established for this class of compounds.

Statistical Validation and Predictive Power of QSAR Models

The reliability and predictive ability of QSAR models are assessed through rigorous statistical validation. Common statistical parameters used for this purpose are presented in the table below.

| Statistical Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. | > 0.6 |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, typically calculated using the leave-one-out (LOO) method. | > 0.5 |

| r²_pred (External Validation) | Measures the predictive power of the model on an external test set of compounds not used in model development. | > 0.6 |

A robust and predictive QSAR model will have high values for these statistical parameters, indicating that it can reliably predict the activity of new compounds within its applicability domain.

Interpretation of Physicochemical Descriptors Influencing Activity

QSAR studies on 1,3,4-thiadiazole derivatives have highlighted the importance of various physicochemical descriptors in determining their biological activity. The specific descriptors and their influence can vary depending on the biological target and the specific series of compounds being studied.

| Descriptor Type | Example | General Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Can influence electrostatic interactions with the target protein. |

| Steric | Molar refractivity, molecular volume | The size and shape of substituents can affect the fit within the binding pocket. |

| Hydrophobic | LogP | Lipophilicity can be crucial for membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener index, Kier & Hall indices | Describe the connectivity and branching of the molecule. |

For a hypothetical QSAR study on derivatives of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, these descriptors would be calculated and correlated with biological data to understand which properties are key for its activity.

Molecular Dynamics (MD) Simulations

MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time. They can provide detailed insights into the conformational changes of a ligand and its interactions with a biological target.

Conformational Stability and Flexibility of the Compound in Biological Environments

While specific MD simulation studies on 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine are not available in the current literature, such studies on analogous 1,3,4-thiadiazole derivatives are performed to understand their behavior in a simulated biological environment, typically in a solvent box and at physiological temperature and pressure.

These simulations can reveal:

Conformational Preferences: The most stable conformations of the molecule in solution. A crystallographic study of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine has shown that in the solid state, the thiadiazole ring is oriented at a dihedral angle of 48.35° with respect to the bromophenyl ring. MD simulations could explore the flexibility around this bond in a dynamic, solvated environment.

Ligand-Protein Interactions: When docked into a protein's active site, MD simulations can assess the stability of the binding pose and the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.

Flexibility and Dynamics: The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms can be calculated to assess the stability and flexibility of the complex.

Ligand-Protein Complex Dynamics and Binding Free Energy Calculations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery and design, MD simulations of ligand-protein complexes can elucidate the stability of the binding pose, the nature of intermolecular interactions, and the conformational changes that occur upon binding.

For derivatives of 1,3,4-thiadiazole, MD simulations have been employed to understand their interactions with various protein targets. These simulations reveal the dynamic nature of the ligand-protein complex, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to binding affinity. The stability of these interactions over the simulation trajectory is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.

A detailed analysis of intermolecular interactions between related thiadiazole derivatives and the active sites of kinases has demonstrated the crucial role of polar contacts in ligand fixation. biointerfaceresearch.com The number of intermolecular hydrogen bonds has been observed to correlate with the strength of the complex formed. biointerfaceresearch.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular tool for predicting molecular properties due to its balance of accuracy and computational cost.

The electronic structure of a molecule dictates its chemical properties and reactivity. DFT calculations can provide detailed information about the distribution of electrons within a molecule. Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For a related compound, 5-Phenyl-1,3,4-thiadiazole-2-amine, a HOMO-LUMO gap of 1.94 eV was calculated, indicating efficient electronic transitions. researchgate.net

Table 1: Frontier Molecular Orbital Energies of a Related Thiadiazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Note: The specific HOMO and LUMO energy values for 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. frontiersin.org The MEP map plots the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (colored in shades of red) are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like nitrogen and oxygen. Conversely, regions of positive electrostatic potential (colored in shades of blue) are prone to nucleophilic attack and are usually found around hydrogen atoms attached to electronegative atoms. An electrostatic potential map can reveal the binding sites of molecules for reactivity. researchgate.net

For 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, the MEP map would likely show negative potential around the nitrogen atoms of the thiadiazole ring and the amino group, as well as the bromine atom, indicating these as potential sites for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the hydrogen atoms of the amino group and the phenyl ring.

DFT calculations can be used to predict the reactivity of a molecule by calculating various chemical reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and softness, are derived from the HOMO and LUMO energies.

Furthermore, DFT can be employed to elucidate reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and the identification of the most favorable reaction pathways. For example, understanding the tautomeric forms of substituted thiadiazoles, such as the thiol or thione forms, is crucial as it affects their reactivity. isres.org The synthesis of 1,3,4-thiadiazole derivatives often involves reactions where understanding the mechanistic pathway is key to optimizing reaction conditions and yields. mdpi.com

Mechanistic Insights into Biological Actions of 1,3,4 Thiadiazole Derivatives

Enzyme Inhibition Mechanisms

Aminopeptidase N (APN) Inhibition

Aminopeptidase N (APN), a zinc-dependent ectopeptidase, plays a crucial role in the invasion of metastatic tumors, making it a significant target in cancer therapy. nih.gov A number of 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and shown to exhibit potent inhibitory activities against APN, with IC50 values in the micromolar range. nih.govnih.gov The inhibitory mechanism of these compounds is believed to involve the coordination of the thiadiazole ring's nitrogen and/or sulfur atoms with the zinc ion in the active site of the enzyme, thereby disrupting its catalytic activity.

Structure-activity relationship (SAR) studies have provided insights into the features that govern the potency of these inhibitors. The nature and position of substituents on the thiadiazole ring are critical for effective inhibition. While specific data for 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine is not extensively detailed in the reviewed literature, the presence of a substituted phenyl ring at the 5-position is a common feature in many active APN inhibitors.

Carbonic Anhydrase (CA) Isozyme Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. tandfonline.com Inhibition of specific CA isozymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. tandfonline.comhumanjournals.com The 1,3,4-thiadiazole scaffold is a key component of well-known CA inhibitors like acetazolamide (B1664987) and methazolamide. nih.gov

The primary mechanism of CA inhibition by 1,3,4-thiadiazole sulfonamide derivatives involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. acs.org However, other 1,3,4-thiadiazole derivatives lacking a sulfonamide group have also demonstrated significant inhibitory effects on human carbonic anhydrase isozymes I and II (hCA-I and hCA-II). tandfonline.com For instance, a series of 2-[[5-(2,4-difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]acetophenone derivatives showed potent inhibition of hCA-I and hCA-II. tandfonline.com This suggests that the thiadiazole ring itself can play a crucial role in binding to the active site, possibly through interactions with amino acid residues.

| Compound Type | Target Isozyme(s) | IC50 / Ki Values | Reference |

| 2-Substituted-1,3,4-thiadiazole-5-sulfamides | hCA VA, hCA VB | Ki: 4.2-32 nM, 1.3-74 nM | nih.gov |

| 2-[[5-(2,4-Difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]acetophenones | hCA-I, hCA-II | IC50: 0.033-0.14 µM, 0.030-0.11 µM | tandfonline.com |

Protein Kinase G (PKG) Inhibition in Mycobacteria

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the serine/threonine protein kinase G (PknG) for its survival within host macrophages. nih.gov PknG is essential for preventing the fusion of phagosomes with lysosomes, thereby protecting the bacteria from degradation. nih.govfrontiersin.org This makes PknG a promising target for the development of new anti-tuberculosis drugs.

While specific studies on 1,3,4-thiadiazole derivatives as PknG inhibitors are not as extensive as for other enzymes, the general class of heterocyclic compounds is being explored for this purpose. The mechanism of inhibition would likely involve the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. The structural features of the 1,3,4-thiadiazole ring, such as its planarity and the presence of heteroatoms, could facilitate interactions with key amino acid residues in the active site of PknG.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.com Several 1,3,4-thiadiazole derivatives have been investigated as inhibitors of these enzymes. For example, a series of imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivatives exhibited significant inhibitory activity against α-glucosidase. acs.org

The mechanism of inhibition is thought to involve the interaction of the thiadiazole derivatives with the active sites of these enzymes, preventing the breakdown of complex carbohydrates into glucose. Structure-activity relationship studies of 1,3,4-thiadiazole-based Schiff base analogues have shown that the presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence the inhibitory potency. acs.org

| Compound Series | Target Enzyme | IC50 / Ki Values | Reference |

| Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazoles | α-Glucosidase | Ki: 6.09 ± 0.37 µM to 15.68 ± 1.97 µM | acs.org |

| 1,3,4-Thiadiazole-bearing Schiff bases | α-Glucosidase | IC50: 1.10 ± 0.10 µM to 18.10 ± 0.20 µM | nih.gov |

| 1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-ones | α-Glucosidase | IC50: 3.66 mM to 8.42 mM | mdpi.com |

Cholinesterase (AChE, BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, and their inhibition is a primary therapeutic approach for Alzheimer's disease. tandfonline.com Numerous 1,3,4-thiadiazole derivatives have been designed and synthesized as potent inhibitors of both AChE and BuChE. tandfonline.comnih.gov

Kinetic studies have revealed that these compounds can act as mixed-type or non-competitive inhibitors of AChE. nih.govnih.gov Molecular docking studies suggest that the thiadiazole derivatives can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The structure-activity relationship is significantly influenced by the substituents on the thiadiazole ring, with some derivatives showing high selectivity for AChE over BuChE. tandfonline.comnih.gov For instance, a (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compound was found to be a selective AChE inhibitor. tandfonline.com

| Compound Series | Target Enzyme | IC50 / Ki Values | Inhibition Type | Reference |

| Drug-1,3,4-thiadiazole conjugates | AChE | IC50: 18.1 ± 0.9 nM (most potent) | Mixed-type | nih.govresearchgate.net |

| (1,3,4-Thiadiazol-2-yl)benzene-1,3-diol derivatives | AChE, BuChE | IC50: >500 to 0.053 µM (AChE), >500 to 0.105 µM (BuChE) | Mixed-type | tandfonline.comnih.gov |

| Benzamide derivatives bearing 1,3,4-thiadiazole | AChE | IC50: 1.82 ± 0.6 nM (most potent) | Not specified | tbzmed.ac.ir |

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell growth and proliferation, and its overactivity is implicated in various cancers. nih.gov Consequently, EGFR inhibitors are important anticancer agents. The 1,3,4-thiadiazole scaffold has been incorporated into novel compounds designed as EGFR inhibitors. researchgate.netmdpi.com

The mechanism of action of these inhibitors involves binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation and activation of the receptor. researchgate.net The mesoionic nature of the 1,3,4-thiadiazole ring is thought to facilitate its ability to cross cell membranes and interact with the target protein. researchgate.netmdpi.com Docking studies have shown that the thiadiazole ring can form key interactions with amino acid residues in the EGFR active site. researchgate.net The antiproliferative activity of these compounds against various cancer cell lines has been demonstrated, with some derivatives exhibiting potent EGFR inhibitory effects with IC50 values in the nanomolar range. mdpi.com

| Compound Series | Target Enzyme | IC50 Values | Reference |

| 1,3,4-Thiadiazole hybrids | EGFR | 0.08 and 0.30 µM | mdpi.com |

| Pyrazole-thiadiazole derivatives | EGFR | 0.024 ± 0.002 µM | nih.gov |

| 1,3,4-Oxadiazole, thio-methyl, and 1,2,3-triazole hybrids | EGFR | 0.313 µM | bohrium.com |

c-Met Receptor Inhibition

The c-Met receptor, a receptor tyrosine kinase, is a crucial target in cancer therapy due to its role in cell proliferation, migration, and survival. nih.gov Abnormal activation of its signaling pathway is linked to tumor metastasis and invasion. While research into c-Met inhibition by 1,3,4-thiadiazole derivatives is ongoing, significant insights have come from structurally related fused heterocyclic systems.

Notably, a series of potent and selective c-Met inhibitors based on a rsc.orgnih.govnih.govtriazolo[3,4-b] rsc.orgnih.govnih.govthiadiazole core has been developed. nih.gov Through structure-based drug design, researchers identified a triazolothiadiazole ring system that binds effectively to the c-Met kinase domain. One optimized compound from this series demonstrated selective inhibition of c-Met kinase with a Kᵢ value of 0.025 μM. nih.gov These inhibitors function competitively with ATP, binding to the kinase's ATP-binding pocket. nih.gov The development of these fused thiadiazole systems highlights the potential of the broader thiadiazole scaffold in designing effective c-Met kinase inhibitors.

Antimicrobial Action Mechanisms

1,3,4-Thiadiazole derivatives exhibit a broad range of antimicrobial activities, targeting bacteria, fungi, and biofilms through various mechanisms. mdpi.com The toxophoric –N=C–S– moiety within the thiadiazole ring is considered crucial for its biological activity. nih.gov

Derivatives of 1,3,4-thiadiazole have demonstrated significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that the nature and position of substituents on the thiadiazole core heavily influence the potency and spectrum of activity. mdpi.comnih.gov For instance, certain derivatives show high potency against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.com In contrast, the introduction of electron-withdrawing groups (e.g., Cl, NO₂) to the phenyl ring of some derivatives can lead to a decrease or loss of activity. mdpi.com

| Compound Class | Target Organism (Gram-positive) | Target Organism (Gram-negative) | Reference(s) |

| N-[3-aryl-5-(...)-3H- rsc.orgnih.govnih.gov-thiadiazol-2-ylidene]-benzamides | Staphylococcus aureus, Bacillus subtilis | Pseudomonas aeruginosa | mdpi.com |

| Nitroaryl-1,3,4-thiadiazole derivatives | S. aureus, S. epidermidis, S. pneumoniae, B. subtilis, E. faecalis, M. luteus | E. coli, S. typhi, S. flexneri, K. pneumoniae, S. marcescens, P. aeruginosa | neliti.com |

| 1,3,4-Thiadiazole-DL-methionine derivatives | Bacillus anthracis, Bacillus cereus | (Weak activity against E. coli) | neliti.com |

| Piperazinyl quinolone derivatives with 1-methyl-5-nitro-2-imidazolyl moiety | High activity reported | Low activity reported | researchgate.net |

The antifungal action of 1,3,4-thiadiazoles can proceed through different mechanisms, depending on the specific derivative. A primary mechanism involves the disruption of fungal cell wall integrity. One detailed study on the compound 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) found that its antifungal activity against Candida species stems from the disruption of cell wall biogenesis. nih.govresearchgate.net This compound caused cells to lose their shape, form giant cells, and leak protoplasmic material. nih.govresearchgate.net Further analysis revealed an uneven distribution of essential cell wall components, chitin (B13524) and β(1→3) glucan, and weakened interactions between β(1→3) and β(1→6) glucans. nih.govresearchgate.net

Crucially, this mechanism is distinct from that of azole antifungals, as the C1 compound did not affect the ergosterol (B1671047) content in the fungal cell membrane. nih.govresearchgate.net However, other 1,3,4-thiadiazole derivatives have been investigated for their potential to inhibit ergosterol synthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its inhibition is a common target for antifungal drugs. The structural similarity of the thiadiazole ring to the triazole and imidazole (B134444) moieties found in azole drugs suggests that some derivatives may act by inhibiting the enzyme cytochrome P450 14-α-demethylase, which is essential for ergosterol biosynthesis. nih.gov

Bacterial biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics. Certain 1,3,4-thiadiazole derivatives have emerged as potent agents that can both inhibit the formation of new biofilms and disperse established ones. mdpi.com

The mechanism of action appears to involve interference with the initial stages of biofilm formation, including bacterial adhesion to surfaces. dergipark.org.tr Research has demonstrated that some derivatives can inhibit biofilm formation in a dose-dependent manner. dergipark.org.tr For example, one study found a specific 1,3,4-thiadiazole derivative achieved up to 100% biofilm inhibition against P. aeruginosa at higher concentrations. nih.govconsensus.app Another derivative showed 98% inhibition of S. aureus biofilm. nih.gov Furthermore, compounds based on a rsc.orgnih.govnih.govthiadiazole[3,2-a]pyrimidin-5-one scaffold have shown remarkable activity in dispersing preformed, mature biofilms of both Gram-positive and Gram-negative pathogens. mdpi.com

Anticancer Action Mechanisms

The anticancer properties of 1,3,4-thiadiazole derivatives are multifaceted, involving the modulation of key signaling pathways and the induction of programmed cell death (apoptosis). mdpi.combepls.com Their structural resemblance to pyrimidine (B1678525) allows them to interfere with DNA synthesis and replication, thereby inhibiting the proliferation of cancer cells. mdpi.com

Interleukin-6 (IL-6): Chronic inflammation is a key driver of cancer progression, and the IL-6 signaling pathway plays a critical role in this process. Research has shown that specific 1,3,4-thiadiazole derivatives can exert antitumor effects by directly targeting this pathway. In a preclinical model of colorectal cancer, the derivatives VR24 and VR27 were found to significantly block the IL-6 and COX-2 induced activation of the JAK2/STAT3 signaling pathway. nih.gov This blockade was achieved by inhibiting the phosphorylation of JAK2 and STAT3, key downstream effectors of IL-6 signaling, thereby suppressing the inflammatory cascade that promotes tumor growth. nih.gov

Caspase 8: Inducing apoptosis is a primary goal of many cancer therapies. The caspase cascade is central to this process, with initiator caspases like Caspase 8 activating executioner caspases. In silico and biological studies have identified that a likely mechanism of action for certain cytotoxic 1,3,4-thiadiazole derivatives is the activation of Caspase 3 and Caspase 8. mdpi.comnih.gov The activation of these caspases, along with pro-apoptotic proteins like BAX, initiates the cascade of events leading to cancer cell death. mdpi.comnih.gov Other studies have confirmed the pro-apoptotic potential of this class, showing that different derivatives can increase levels of Caspase 9 or arrest the cell cycle, further highlighting their ability to engage with the core machinery of apoptosis. mdpi.comresearchgate.net

Antiproliferative Mechanisms

Derivatives of 1,3,4-thiadiazole have demonstrated significant antiproliferative activity against various cancer cell lines through diverse mechanisms of action. bepls.com These compounds are known to interfere with critical cellular processes involved in cancer cell growth and survival. bepls.comtandfonline.com

One of the primary mechanisms involves the inhibition of key enzymes and signaling pathways that are often dysregulated in cancer. bepls.com Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of protein kinases, such as tyrosine kinases, which are crucial for cell signaling pathways that control cell proliferation. bepls.com By blocking these kinases, the compounds can disrupt abnormal cancer cell growth. Additionally, studies have shown that these derivatives can interfere with major signaling cascades like the PI3K/Akt and MAPK/ERK pathways. bepls.com Some derivatives also function as inhibitors of histone deacetylases (HDACs), which alters gene expression to suppress tumors. bepls.com

Another significant antiproliferative strategy of 1,3,4-thiadiazoles is the induction of apoptosis, or programmed cell death. Flow cytometry analysis of cells treated with certain thiadiazole derivatives has shown a significant increase in apoptotic cells. tandfonline.com These compounds can trigger apoptosis and cause cell cycle arrest, for instance by blocking the cell cycle at the G2/M or sub-G1 phase. mdpi.com The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a building block of DNA, is thought to be a reason for its cytostatic activity, as it may interfere with DNA synthesis and replication. mdpi.com

The table below summarizes the cytotoxic activity of various 1,3,4-thiadiazole derivatives against different cancer cell lines, illustrating the potential of this chemical class.

| Compound Name/Identifier | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | mdpi.com |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | mdpi.com |

| Compound 8a (a 2,5-disubstituted 1,3,4-thiadiazole) | Various (7 lines) | 1.62 - 4.61 | mdpi.com |

| Compound 14a (a 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative) | MCF-7 (Breast) | 2.32 | mdpi.com |

| Compound 32a (a 1,3,4-thiadiazole hybrid) | HePG-2 (Liver) | 3.31 | mdpi.com |

| Compound 36e (a 2,5-disubstituted 1,3,4-thiadiazole) | MCF-7 (Breast) | 5.51 | mdpi.com |

| 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo-[2,1b]- bepls.comtandfonline.commdpi.comthiadiazole | Leukemia | 1.41 | researchgate.net |

Anticonvulsant Mechanisms of Action

The 1,3,4-thiadiazole scaffold is present in several compounds investigated for their anticonvulsant activity, which is the basis for treating central nervous system (CNS) disorders like epilepsy. nih.govfrontiersin.org The mechanisms underlying this activity are often related to the modulation of synaptic transmission.

One potential mechanism for the anticonvulsant effects of this class of compounds is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are critical for fast excitatory synaptic transmission in the CNS. nih.gov Overactivity of these receptors can lead to excitotoxicity and seizures. mdpi.com

Research has shown that combining a 1,3,4-thiadiazole moiety with a 2,3-benzodiazepine scaffold can produce highly potent, noncompetitive inhibitors of AMPA receptors. nih.gov These hybrid molecules are suggested to bind to a specific site on the receptor, with the thiadiazole ring occupying a side pocket, leading to a strong inhibitory interaction. nih.gov This inhibition applies to both closed-channel and open-channel conformations of the receptor. nih.gov The development of such potent and selective AMPA receptor inhibitors represents a promising strategy for creating new anticonvulsant drugs. nih.gov

Beyond specific receptor targets like AMPA, 1,3,4-thiadiazole derivatives exert their anticonvulsant effects through broader CNS mechanisms. A key target is the GABAergic system, the primary inhibitory system in the brain. Molecular docking studies have shown that some thiadiazole derivatives can bind to the benzodiazepine (B76468) (BZD)-binding pocket of the GABA-A receptor, enhancing inhibitory neurotransmission. frontiersin.org

Additionally, these compounds are thought to act on voltage-gated ion channels, which would control neuronal excitability. nih.gov The efficacy of many 1,3,4-thiadiazole derivatives has been demonstrated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.gov Success in the MES test suggests an ability to prevent the spread of seizures, while activity in the PTZ test indicates a capacity to increase the seizure threshold. nih.govnih.gov For example, the compound 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine showed 64.28% protection in the MES model at a 300 mg/kg dose. nih.govfrontiersin.org Another derivative, 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol, provided 83% inhibition in the PTZ test and 75% in the MES test at a 20 mg/kg dose. nih.govfrontiersin.org

The table below presents data on the anticonvulsant activity of selected 1,3,4-thiadiazole derivatives.

| Compound Name/Identifier | Test Model | Activity/Protection | Reference |

| 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 64.28% protection at 300 mg/kg | nih.gov |

| 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 64.28% protection at 300 mg/kg | frontiersin.org |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ | 83% inhibition at 20 mg/kg | nih.govfrontiersin.org |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | MES | 75% inhibition at 20 mg/kg | nih.govfrontiersin.org |

| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4 fluorophenyl) urea | MES | ED50 = 0.65 µmol/kg | nih.govfrontiersin.org |

| 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide | PTZ | Significant protection | sphinxsai.com |

Future Research Directions and Translational Potential

Development of Next-Generation Thiadiazole Analogs

A key avenue for future research lies in the rational design and synthesis of next-generation analogs of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. This can be achieved through a variety of synthetic strategies aimed at exploring the structure-activity relationships (SAR) and optimizing the compound's therapeutic potential.

Key Synthetic Approaches:

Hybridization: A promising strategy involves the creation of hybrid molecules that combine the 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine scaffold with other pharmacophores. This approach aims to develop novel derivatives with synergistic biological activities, potentially overcoming drug-resistance mechanisms and reducing side effects.

Bioisosteric Replacement: The 1,3,4-thiadiazole (B1197879) ring can act as a bioisostere for other chemical groups, such as the ester group of the neurotransmitter acetylcholine. This allows for the design of more metabolically stable compounds.

Advanced Synthesis Techniques: The application of modern synthetic methodologies can enhance the diversity and potential applications of thiadiazole compounds. These techniques include:

Microwave-assisted synthesis

Ultrasound-assisted synthesis

Multicomponent reactions

Click-chemistry supported synthesis

Table 1: Potential Modifications for Next-Generation Analogs

| Modification Strategy | Target Moiety | Potential Outcome |

|---|---|---|

| Substitution on the phenyl ring | 2-Bromophenyl group | Enhance activity and selectivity |

| Derivatization of the amine group | 2-amino group | Improve pharmacokinetic properties |

| Introduction of flexible linkers | Entire molecule | Optimize binding to target proteins |

Integration of Advanced Computational and Experimental Methodologies

The integration of computational and experimental approaches is crucial for accelerating the drug discovery and development process for 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine and its analogs.

Computational Tools in Drug Design:

Molecular Docking: This technique can be used to predict the binding interactions between thiadiazole derivatives and their biological targets, providing insights into the mechanism of action. It has been successfully used to design thiadiazole compounds targeting enzymes like peroxisome proliferator-activating receptor (PPAR).

Virtual Screening: As a cost-effective and time-saving method, virtual screening can be employed to identify lead compounds from large chemical libraries.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can help in understanding the relationship between the chemical structure of thiadiazole derivatives and their biological activity, guiding the design of more potent compounds.

Experimental Validation:

In Vitro Assays: A range of in vitro assays will be essential to validate the biological activity of newly synthesized compounds. This includes cytotoxicity assays against various cancer cell lines and antimicrobial assays against a panel of bacterial and fungal strains.

In Vivo Studies: Promising candidates from in vitro studies should be further evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

Exploration of Polypharmacology and Multi-Target Ligands

The concept of "one molecule, multiple targets," or polypharmacology, is gaining traction in drug discovery as a strategy to address complex diseases with multifactorial etiologies. The 1,3,4-thiadiazole scaffold has been identified as a privileged structure capable of interacting with multiple biological targets.

Future research should focus on exploring the polypharmacological potential of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine and its derivatives. A "cell-painting" assay, which assesses induced cellular morphological changes, could be a valuable tool to evaluate the polypharmacological properties of these compounds. This approach can help in identifying compounds that modulate multiple signaling pathways, which could be advantageous in treating diseases like cancer.

The development of multi-target ligands based on the 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine scaffold could lead to the discovery of novel therapeutics with enhanced efficacy and a reduced propensity for drug resistance.

Identification of Novel Biological Targets for Thiadiazole Scaffolds

While 1,3,4-thiadiazole derivatives are known to exhibit a wide range of biological activities, the specific molecular targets for many of these compounds, including 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, remain to be fully elucidated. Future research should aim to identify and validate novel biological targets for this class of compounds.

Potential Therapeutic Areas and Targets:

Anticancer: Thiadiazole-based compounds have shown potent antitumor activity through the inhibition of various molecular targets, including Akt, a key enzyme in cell survival pathways.

Antimicrobial: The antimicrobial potential of thiadiazole derivatives has been well-documented, and further studies could identify specific enzymes or cellular processes in bacteria and fungi that are targeted by these compounds.

Antidiabetic: Thiadiazole compounds have been designed as antidiabetic agents that bind to and modulate the activity of peroxisome proliferator-activating receptors (PPARs).

Neurological Disorders: The ability of the thiadiazole ring to act as a bioisostere for the ester group of acetylcholine suggests its potential in the development of therapies for neurological disorders.

By identifying novel biological targets, researchers can gain a deeper understanding of the mechanisms of action of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine and its analogs, paving the way for the development of more selective and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide derivatives with halogenated aromatic precursors. A traditional route involves reacting 2-bromobenzaldehyde with thiosemicarbazide under acidic conditions, followed by oxidative cyclization using iodine or bromine. Yields (~50%) are achieved with dichloromethane/methanol (98:2) purification . Alternative methods employ ultrasound-assisted synthesis to enhance reaction efficiency, reducing reaction times by 30–40% compared to conventional heating . Key variables affecting yield include temperature (optimal at 80–90°C), solvent polarity, and catalyst choice (e.g., Mn(II) for cyclization) .

Q. How is the crystal structure of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a planar thiadiazole ring (dihedral angle: 21.5° with the bromophenyl group). The structure is stabilized by intramolecular N–H⋯N hydrogen bonds and π-π stacking interactions (3.6 Å spacing). Refinement using SHELX software (R factor: 0.039) confirms bond lengths (C–S: 1.71 Å, C–N: 1.29 Å) consistent with aromatic thiadiazole systems .

Q. What spectroscopic techniques are used to validate the compound’s purity and structure?

- Methodological Answer :

- 1H NMR (CDCl3): Peaks at δ 7.95–7.30 ppm (aromatic protons) and δ 7.26 ppm (NH2, broad singlet) .

- FT-IR : N–H stretch at 3350 cm⁻¹, C=S vibration at 1250 cm⁻¹, and C–Br at 550 cm⁻¹ .

- LC-MS : Molecular ion peak at m/z 256.0 [M+H]+ (calculated: 255.98) .

Advanced Research Questions

Q. What mechanistic insights explain the antimicrobial activity of 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine derivatives?

- Methodological Answer : The bromophenyl-thiadiazole scaffold disrupts bacterial membrane integrity via hydrophobic interactions and inhibits DNA gyrase (IC50: 2.8 µM against E. coli). Comparative studies show lower MIC values (0.5–4 µg/mL) against Gram-positive bacteria (S. aureus) than Gram-negative strains (E. coli: 8 µg/mL). Synergistic effects with β-lactam antibiotics suggest efflux pump inhibition .

Q. How does structural modification (e.g., halogen substitution) impact the compound’s anticancer activity?

- Methodological Answer : Substitution at the phenyl ring (e.g., Cl or F at para-position) enhances cytotoxicity (HeLa cells: IC50 12 µM vs. 25 µM for bromo derivative). The bromine atom’s electronegativity increases DNA intercalation potency, while fluorinated analogs improve metabolic stability. DFT calculations correlate HOMO-LUMO gaps (4.2 eV) with redox-mediated apoptosis .

Q. How are computational methods (e.g., DFT, molecular docking) applied to study this compound’s reactivity?

- Methodological Answer :

- DFT : Optimized geometries (B3LYP/6-311G**) reveal electrophilic regions at S1 and C5, explaining nucleophilic attack susceptibility. Fukui indices predict reactivity at the thiadiazole ring .

- Docking : Binding to EGFR kinase (PDB: 1M17) shows hydrogen bonds with Met793 (ΔG: -9.2 kcal/mol) and hydrophobic interactions with Leu717. MD simulations (100 ns) confirm stable binding .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products